molecular formula C13H21N3O B7355254 2-[(1R,2R)-2-[(5-methylpyrimidin-2-yl)amino]cyclohexyl]ethanol

2-[(1R,2R)-2-[(5-methylpyrimidin-2-yl)amino]cyclohexyl]ethanol

Numéro de catalogue B7355254
Poids moléculaire: 235.33 g/mol
Clé InChI: WEVUKXDPACYDEN-VXGBXAGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1R,2R)-2-[(5-methylpyrimidin-2-yl)amino]cyclohexyl]ethanol, also known as MK-8245, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose homeostasis, and its inhibition has been shown to improve glycemic control in patients with type 2 diabetes. MK-8245 has been extensively studied for its potential as a therapeutic agent for the treatment of diabetes.

Mécanisme D'action

2-[(1R,2R)-2-[(5-methylpyrimidin-2-yl)amino]cyclohexyl]ethanol exerts its antidiabetic effects by inhibiting the enzyme DPP-4, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glycemic control.
Biochemical and physiological effects:
In addition to its effects on glycemic control, this compound has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can improve beta-cell function, reduce inflammation, and improve lipid metabolism. These effects may have additional benefits for patients with type 2 diabetes, such as reducing the risk of cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(1R,2R)-2-[(5-methylpyrimidin-2-yl)amino]cyclohexyl]ethanol has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of DPP-4, which allows for precise control of the target enzyme. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also limitations to its use in laboratory experiments. This compound is a synthetic compound, and its effects may not fully replicate those of endogenous incretin hormones. Additionally, its effects may vary depending on the experimental model used.

Orientations Futures

There are several future directions for research on 2-[(1R,2R)-2-[(5-methylpyrimidin-2-yl)amino]cyclohexyl]ethanol. One area of interest is the potential for combination therapy with other antidiabetic agents, such as sodium-glucose cotransporter 2 (SGLT2) inhibitors. Another area of interest is the potential for use in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease. Additionally, further studies are needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound.

Méthodes De Synthèse

2-[(1R,2R)-2-[(5-methylpyrimidin-2-yl)amino]cyclohexyl]ethanol can be synthesized using a multi-step process involving several chemical reactions. The synthesis begins with the preparation of the intermediate compound 2-(5-methylpyrimidin-2-ylamino)cyclohexanone, which is then converted to the final product this compound through a series of reactions involving reduction, protection, and deprotection steps.

Applications De Recherche Scientifique

2-[(1R,2R)-2-[(5-methylpyrimidin-2-yl)amino]cyclohexyl]ethanol has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent for the treatment of type 2 diabetes. In preclinical studies, this compound has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. Clinical trials have demonstrated that this compound, when used in combination with other antidiabetic agents, can significantly improve glycemic control in patients with type 2 diabetes.

Propriétés

IUPAC Name

2-[(1R,2R)-2-[(5-methylpyrimidin-2-yl)amino]cyclohexyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-8-14-13(15-9-10)16-12-5-3-2-4-11(12)6-7-17/h8-9,11-12,17H,2-7H2,1H3,(H,14,15,16)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVUKXDPACYDEN-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NC2CCCCC2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1)N[C@@H]2CCCC[C@@H]2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.